molecular formula C22H18N4O4S3 B11281498 Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No.: B11281498
M. Wt: 498.6 g/mol
InChI Key: CJDBEZZVTHEMQB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This bicyclic system is substituted with a phenyl group at position 3, a thioacetamido linkage at position 5, and an ethyl benzoate ester at the para position of the aromatic ring. The compound’s thioether and acetamido functionalities may enhance its solubility and binding affinity compared to simpler analogs.

Properties

Molecular Formula

C22H18N4O4S3

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H18N4O4S3/c1-2-30-20(29)13-8-10-14(11-9-13)23-16(27)12-32-21-24-18-17(19(28)25-21)33-22(31)26(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

CJDBEZZVTHEMQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,5-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the phenyl and sulfanyl groups, followed by the acetamido and benzoate functionalities. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of reagents and conditions is critical to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar thiazolo[4,5-d]pyrimidine structures exhibit notable antimicrobial activity. Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate has been evaluated for its potential against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The compound's structural characteristics may also confer anticancer properties. Similar derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The unique thiazolo-pyrimidine framework is often associated with the modulation of cellular pathways involved in cancer progression . For instance, compounds derived from this structure have shown efficacy in targeting specific oncogenic pathways and enhancing the sensitivity of cancer cells to existing therapies .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazolo[4,5-d]pyrimidine core followed by functionalization with various substituents. Common reagents include sulfur-containing compounds and acetamide derivatives. Controlled reaction conditions are crucial to achieving high yields and purity .

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods confirm the molecular structure and purity of the compound, ensuring its suitability for biological testing .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of related thiazolo[4,5-d]pyrimidine derivatives, several compounds exhibited significant activity against gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of ethyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine

A closely related compound, Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), shares a thiazolo-pyrimidine scaffold but differs in ring fusion (positions 3,2-a vs. 4,5-d). Crystallographic data for this analog reveal a monoclinic system (space group P21/n) with unit cell parameters a = 7.5363 Å, b = 18.178 Å, and c = 16.973 Å. Such differences in crystal packing may influence solubility and stability compared to the main compound.

Thiazolo-pyrimidine vs. Thieno-pyrimidine

Compound 573938-02-0 () replaces the thiazolo core with a thieno[2,3-d]pyrimidine system.

Substituent Variations

Phenyl and Ester Groups

The main compound’s phenyl and ethyl benzoate substituents are critical for steric and electronic effects. In contrast, compound 19 () introduces a coumarin-derived substituent (6-hydroxy-2-oxo-2H-chromen-4-yl), which adds a rigid, planar structure and hydrogen-bond donor/acceptor sites. This modification could enhance interactions with biological targets like enzymes.

Thioacetamido vs. Benzylidene Linkages

The thioacetamido group in the main compound differs from the 2,4,6-trimethoxybenzylidene moiety in the analog from . The latter’s conjugated system may increase UV absorption, relevant for photophysical applications, while the thioacetamido group offers flexibility for covalent bonding.

Research Findings and Implications

  • Biological Activity : The phenyl and thioacetamido groups in the main compound may target enzymes like kinases or proteases, similar to coumarin-substituted analogs.
  • Crystallographic Insights: The monoclinic packing of the analog suggests that substituents like trimethoxybenzylidene enforce specific intermolecular interactions (e.g., C–H···O bonds), which could guide co-crystallization strategies for the main compound.
  • Synthetic Flexibility : Microwave-assisted methods () offer a scalable route for derivatives with bulky substituents, which may apply to the main compound’s synthesis.

Biological Activity

Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound can be structurally represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where x,y,z,a,bx,y,z,a,b represent the number of respective atoms in the molecule. The thiazolo-pyrimidine structure is significant for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance:

  • Antibacterial Effects : Compounds with similar thiazole and pyrimidine structures have shown promising results against various bacterial strains. One study reported that derivatives exhibited effective inhibition against Xanthomonas axonopodis with EC50 values ranging from 95.8 to 155.2 µM .
CompoundTarget BacteriaEC50 (µM)
4a-2Xanthomonas axonopodis95.8
4a-3Xanthomonas axonopodis155.2

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. The compound's structural features may allow it to interact with critical biological targets in cancer cells:

  • Mechanisms of Action : Thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC .
  • Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell growth .
Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Case Studies

Recent research has focused on the synthesis and evaluation of thiazole-based compounds for their biological activities:

  • Study on Antimicrobial Properties : A novel series of thiazole derivatives was synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Evaluation : Another study explored the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results showed that compounds induced apoptosis through the activation of caspase pathways .

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